tert-Butyl 2-(3,9-diazaspiro[5.5]undecan-3-yl)acetate
Description
Properties
IUPAC Name |
tert-butyl 2-(3,9-diazaspiro[5.5]undecan-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)12-17-10-6-15(7-11-17)4-8-16-9-5-15/h16H,4-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVFAJIHKRMQKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCC2(CCNCC2)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 3,9-Diazaspiro[5.5]undecane Core
The spirocyclic amine core is typically synthesized via cyclization reactions involving piperidine or morpholine derivatives. A representative method involves the reaction of N-Boc-3,9-diazaspiro[5.5]undecane (2 ) with acyl chlorides or anhydrides under basic conditions . For example, treatment of 2 with acetic acid in isopropyl alcohol at 108°C facilitates the formation of tert-butyl 9-(4-methyl-5-oxo-2,5-dihydrofuran-3-yl)-3,9-diazaspiro[5.5]undecane-3-carboxylate, achieving a 77% yield after silica gel purification . This step highlights the importance of polar aprotic solvents and elevated temperatures in promoting cyclization.
Deprotection of the Boc Group
Removal of the tert-butoxycarbonyl (Boc) protecting group is critical for liberating the reactive secondary amine. A standard protocol involves treating the Boc-protected intermediate with 4N HCl in 1,4-dioxane and methanol . For instance, compound 2 (397 mg, 1.262 mmol) was deprotected under acidic conditions to yield the free amine, which was directly used in subsequent reactions without isolation . This method ensures quantitative conversion while minimizing side reactions.
Reaction Optimization and Yield Data
| Parameter | Alkylation Method | HBTU Method |
|---|---|---|
| Solvent | DCM | DCM |
| Base | Et₃N | Et₃N |
| Temperature | RT | RT |
| Yield | 84–89% | 70–80% |
| Purification | Flash chromatography | Flash chromatography |
The alkylation method is preferred for its higher yield and simpler workup, while the HBTU approach offers compatibility with acid-sensitive substrates .
Characterization and Quality Control
Final products are characterized via:
-
¹H NMR : Key signals include δ 1.53 (d, J=6.8 Hz, 3H) for the tert-butyl group and δ 4.38 (q, J=6.8 Hz, 1H) for the acetate methylene .
-
HPLC-MS : Purity ≥95% with HRMS confirming molecular ion peaks (e.g., [M]⁺ at m/z 364.2227) .
-
Chiral HPLC : Enantiomeric excess (ee) ≥97% for optically active derivatives .
Industrial-Scale Considerations
Patent WO2020048829A1 highlights the use of 3,9-diazaspiro[5.5]undecane derivatives in cancer therapeutics, emphasizing scalable synthetic routes . Key adjustments for scale-up include:
-
Replacing DCM with ethyl acetate for safety.
-
Employing continuous flow chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(3,9-diazaspiro[5.5]undecan-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium on carbon (Pd/C), hydrogen gas, and tetrahydrofuran (THF). The reactions are typically carried out under an inert atmosphere, such as argon, to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reduction of tert-butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate with Pd/C and hydrogen gas yields this compound .
Scientific Research Applications
tert-Butyl 2-(3,9-diazaspiro[5.5]undecan-3-yl)acetate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and the development of new drugs.
Medicine: It is used in the development of new therapeutic agents.
Industry: It is used in the production of various chemical products.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ in substituents, stereochemistry, or functional groups, leading to distinct pharmacological and physicochemical properties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Findings:
Spirocyclic Core Modifications: The difluoro derivative (CAS 1784848-04-9) exhibits enhanced metabolic stability due to fluorine’s electron-withdrawing effects, making it suitable for prolonged drug action . The oxo variant (CAS 873924-08-4) lacks the diaza group, reducing its utility in metal-binding applications but expanding its role in non-polar syntheses .
Functional Group Impact :
- The tert-butyl acetate group in the parent compound improves lipophilicity, facilitating blood-brain barrier penetration in PET tracers .
- The hydrochloride salt (CAS 236406-47-6) offers superior aqueous solubility, critical for preclinical pharmacokinetic studies .
Biological Activity: Derivatives like ERD-3111 (using the parent compound) show nM-range potency in estrogen receptor degradation, outperforming non-spirocyclic analogs by >10-fold in cellular assays . In contrast, the phenyl methanone analog (CAS 851322-39-9) lacks documented bioactivity, likely due to reduced solubility and steric hindrance from the aromatic group .
Research Highlights
- PROTAC Development : Conjugation of this compound with cereblon ligands yielded degraders with DC₅₀ values <10 nM in breast cancer models .
- Synthetic Versatility : The compound’s tert-butyl group enables facile deprotection under acidic conditions (e.g., TFA), allowing modular integration into complex architectures .
Biological Activity
tert-Butyl 2-(3,9-diazaspiro[5.5]undecan-3-yl)acetate (CAS No. 189333-51-5) is a compound of significant interest due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C15H28N2O2
Molecular Weight: 268.40 g/mol
CAS Number: 189333-51-5
Purity: Typically greater than 98% in commercial preparations
Storage Conditions: Should be kept in a dark place at temperatures between 2-8°C to maintain stability .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the context of neurological and metabolic disorders.
- Neuropeptide Y (NPY) Antagonism:
- Inhibition of Enzymatic Activity:
Pharmacological Studies
Research on related diazaspiro compounds has provided insights into their pharmacological profiles:
Case Studies
Several studies have explored the efficacy of related compounds in clinical or preclinical settings:
- Study on ACC Inhibition:
- NPY Antagonism Study:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-butyl 2-(3,9-diazaspiro[5.5]undecan-3-yl)acetate, and how do reaction conditions impact yield?
- Methodology : The synthesis typically involves coupling a diazaspiro core with a tert-butyl ester group. Key steps include:
- Pd-catalyzed cross-coupling : A tert-butyl-protected diazaspiro intermediate is reacted with aryl halides using Pd₂(dba)₃, XantPhos, and Cs₂CO₃ in 1,4-dioxane at 100°C, yielding ~40% after flash chromatography .
- Microwave-assisted solid-phase synthesis : Primary amines react with resin-bound bismesylates under microwave irradiation, achieving higher yields (e.g., 88.6%) by optimizing solvent (DMSO) and base (DIPEA) at 130°C .
- Deprotection strategies : TFA in DCM or HCl in ethyl acetate removes the tert-butyl group, requiring careful pH adjustment during workup to isolate the free base .
- Critical factors : Solvent polarity, catalyst loading, and temperature significantly affect yields. For example, DMSO enhances nucleophilicity in SNAr reactions, while Pd catalysts require inert atmospheres to prevent deactivation.
Q. How is tert-butyl 2-(3,9-diazaspiro[5.5]undecan-3-yl)acetate characterized, and what analytical discrepancies may arise?
- Primary techniques :
- ¹H NMR : Key signals include tert-butyl singlet (~1.4 ppm) and spirocyclic proton splitting patterns (e.g., δ 3.0–4.5 ppm for diazaspiro CH₂ groups) .
- LCMS : Molecular ion peaks (e.g., m/z 290.8 for the hydrochloride salt) and fragmentation patterns confirm purity .
- HPLC : Retention times (e.g., 1.01 minutes under SQD-FA05 conditions) assess chromatographic behavior .
- Common discrepancies :
- Baseline noise in NMR due to residual TFA or solvent impurities.
- Variability in LCMS ion intensity from incomplete ionization, requiring matrix-matched calibration .
Q. What purification strategies are effective for isolating tert-butyl 2-(3,9-diazaspiro[5.5]undecan-3-yl)acetate intermediates?
- Flash chromatography : Silica gel with gradients of ethyl acetate/hexanes separates tert-butyl-protected intermediates, resolving diastereomers in spirocyclic systems .
- Reverse-phase C18 chromatography : Used for polar derivatives (e.g., PROTAC linkers) with acetonitrile/water gradients .
- Recrystallization : The hydrochloride salt (CAS 236406-47-6) is recrystallized from ethanol/water for >97% purity .
Advanced Research Questions
Q. How does tert-butyl 2-(3,9-diazaspiro[5.5]undecan-3-yl)acetate function in PROTAC design, and what structural modifications enhance degradation efficiency?
- Role in PROTACs : The diazaspiro core serves as a rigid linker, improving pharmacokinetics by reducing conformational flexibility. For example, it connects a VHL ligand to a BTK-targeting moiety, enhancing proteasome-mediated degradation .
- Optimization strategies :
- Branching : Introducing fluorine or methyl groups at the spirocyclic nitrogen improves solubility and binding affinity .
- Linker length : Extending the acetate side chain with PEG spacers balances cell permeability and target engagement .
Q. What computational approaches predict the bioactivity of tert-butyl 2-(3,9-diazaspiro[5.5]undecan-3-yl)acetate derivatives?
- Molecular dynamics (MD) simulations : Model interactions between the diazaspiro core and ATPase domains (e.g., p97), identifying key hydrogen bonds with Asp-154 and Tyr-155 .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to prioritize synthetic targets .
- Docking studies : Rigid docking into PARP-1’s catalytic domain (PDB: 5DS3) predicts competitive inhibition, validated by SPR binding assays .
Q. How can contradictory data on synthetic yields and bioactivity be resolved?
- Catalyst pre-activation : Pd₂(dba)₃ requires pre-stirring in dioxane to generate active Pd(0) species.
- Oxygen sensitivity : Degassed solvents and Schlenk techniques improve reproducibility .
- Bioactivity discrepancies : Variability in PARP-1 inhibition assays (IC₅₀ = 2–10 nM) may arise from assay conditions (e.g., ATP concentration) or compound aggregation. Use dynamic light scattering (DLS) to confirm monomeric state .
Q. What in vivo challenges are associated with tert-butyl 2-(3,9-diazaspiro[5.5]undecan-3-yl)acetate-based therapeutics?
- Metabolic stability : The tert-butyl group resists esterase cleavage, but the spirocyclic amine undergoes CYP3A4-mediated oxidation. Co-administration with CYP inhibitors (e.g., ketoconazole) prolongs half-life in rats .
- Blood-brain barrier (BBB) penetration : LogP values (~2.5) and polar surface area (PSA ≈ 65 Ų) limit CNS uptake. Prodrug strategies (e.g., phosphonoacetate esters) improve bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
